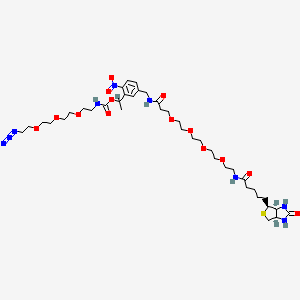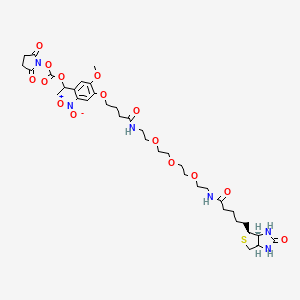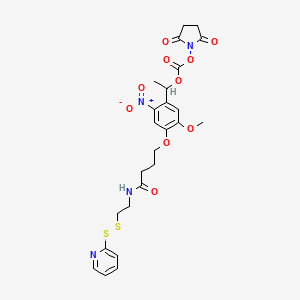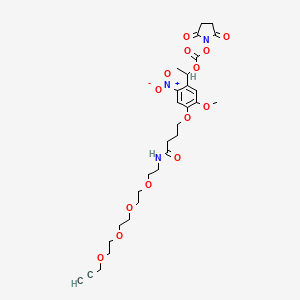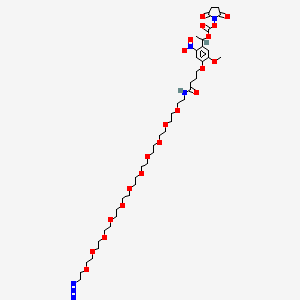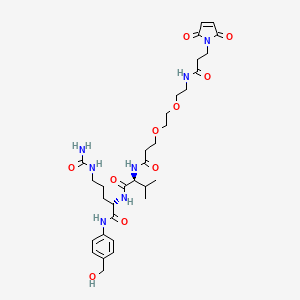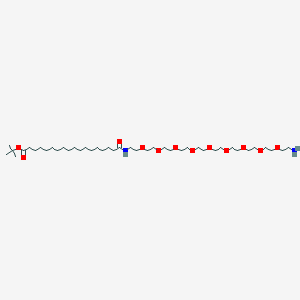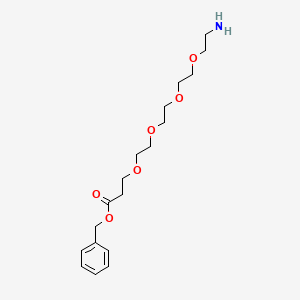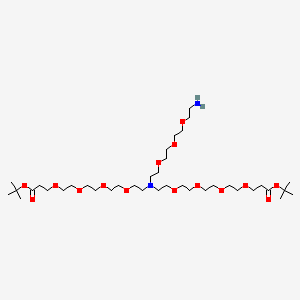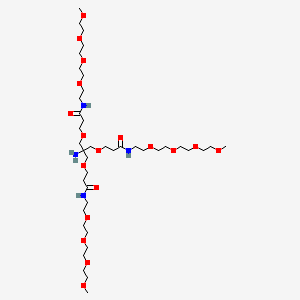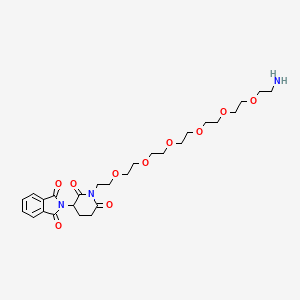
Amino-PEG6-Thalidomide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-PEG6-Thalidomide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the properties of thalidomide, a well-known immunomodulatory drug, with a PEG linker, enhancing its solubility and bioavailability. The primary function of this compound is to facilitate the targeted degradation of specific proteins within cells by leveraging the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG6-Thalidomide involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the isoindole-1,3-dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance efficiency, reproducibility, and safety. This method allows for the precise control of reaction conditions and the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions: Amino-PEG6-Thalidomide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the modification of the compound.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as ligands or targeting moieties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used under mild conditions.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides are used to activate carboxyl groups for conjugation with the amino group.
Major Products:
PROTACs: The primary products formed from reactions involving this compound are PROTAC molecules, which are used for targeted protein degradation.
Aplicaciones Científicas De Investigación
Amino-PEG6-Thalidomide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, enabling the study of targeted protein degradation.
Biology: The compound facilitates the investigation of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: this compound is used in the development of novel therapeutics for diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Industry: The compound is employed in the production of high-value pharmaceuticals and research reagents .
Mecanismo De Acción
Amino-PEG6-Thalidomide exerts its effects through the following mechanism:
Binding to Cereblon (CRBN): Thalidomide and its derivatives bind to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.
Recruitment of Target Proteins: The binding induces the recruitment of target proteins to the CRL4 complex.
Ubiquitination and Degradation: The recruited proteins are ubiquitinated and subsequently degraded by the proteasome, leading to the selective degradation of specific proteins .
Comparación Con Compuestos Similares
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide analogue with potent anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic effects
Uniqueness of Amino-PEG6-Thalidomide:
Propiedades
IUPAC Name |
2-[1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O10/c28-7-9-35-11-13-37-15-17-39-19-20-40-18-16-38-14-12-36-10-8-29-24(31)6-5-23(27(29)34)30-25(32)21-3-1-2-4-22(21)26(30)33/h1-4,23H,5-20,28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVQPNTHBDMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

